3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of benzofuran derivatives may involve large-scale synthesis using similar cyclization reactions, often optimized for higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Common in aromatic compounds, substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
- 3-Methylbenzofuran-2-carboxylic acid
- Benzofuran-2-carboxylic acid
- Coumarilic acid
Comparison: While these compounds share a benzofuran core, their biological activities and applications can vary significantly. For example, 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid may exhibit unique antimicrobial or anticancer properties compared to its analogs due to the presence of specific functional groups .
Properties
Molecular Formula |
C10H8O4 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
AXGIYHVQWQPOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2O)C(=O)O |
Origin of Product |
United States |
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